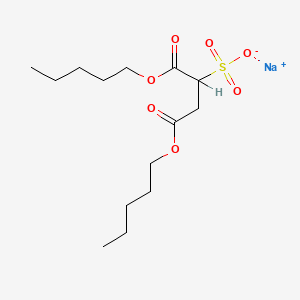
SODIUM DIAMYL SULFOSUCCINATE
Vue d'ensemble
Description
Sodium diamyl sulfosuccinate is a chemical compound with the molecular formula C14H25NaO7S . It is a sodium salt of sulfosuccinic acid and is commonly used as a surfactant and emulsifier. This compound is known for its excellent solubility in water and organic solvents, making it a versatile ingredient in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sodium diamyl sulfosuccinate typically involves the esterification of maleic anhydride with amyl alcohols, followed by sulfonation. The process can be summarized in the following steps:
Esterification: Maleic anhydride reacts with amyl alcohols in the presence of a catalyst to form diamyl maleate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques helps in achieving consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium diamyl sulfosuccinate primarily undergoes the following types of chemical reactions:
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Amyl alcohols and sulfosuccinic acid.
Applications De Recherche Scientifique
Properties and Applications
Sulfosuccinates, including sodium diamyl sulfosuccinate, are known for their foaming, wetting, emulsifying, and solubilizing properties, as well as their effectiveness in reducing surface tension . They are considered mild surfactants with high surface activity, biodegradability, and a low critical micelle concentration (CMC) .
Cosmetics: this compound is used in cosmetic products as a cleansing agent and surfactant . It helps to clean skin, hair, or teeth and improves foam quality by increasing volume, structure, and/or durability . It also functions as a hydrotrope, enhancing the solubility of substances in water .
Emulsion Polymerization: Diamyl sodium sulfosuccinate can serve as an emulsifier in emulsion polymerization .
Industrial Applications: As a wetting agent, diamyl sodium sulfosuccinate sees use in metal leaching and electroplating .
Safety Assessment
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of dialkyl sulfosuccinate salts, including this compound, and has found them safe for use in cosmetics .
Table of Applications
| Application | Function |
|---|---|
| Cosmetics | Cleansing agent, surfactant, foam booster, hydrotrope |
| Emulsion Polymerization | Emulsifier |
| Metal Leaching | Wetting agent |
| Electroplating | Wetting agent |
Case Studies
Because the search results do not contain specific case studies for this compound, further research would be needed to provide specific examples of its application. However, the provided documents do confirm its general usage as a surfactant and emulsifier .
Regulatory Information
Mécanisme D'action
The primary mechanism of action of sodium diamyl sulfosuccinate is its ability to reduce surface tension. This property allows it to act as an effective surfactant, facilitating the formation of stable emulsions and dispersions. The sulfonate group interacts with water molecules, while the hydrophobic amyl chains interact with non-polar substances, leading to the stabilization of emulsions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethylhexyl sodium sulfosuccinate
- Diisobutyl sodium sulfosuccinate
- Dihexyl sodium sulfosuccinate
- Dicapryl sodium sulfosuccinate
Uniqueness
Sodium diamyl sulfosuccinate is unique due to its specific chain length and branching, which provide distinct emulsifying and wetting properties. Compared to other sulfosuccinate salts, it offers a balance between hydrophilicity and lipophilicity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
922-80-5 |
|---|---|
Formule moléculaire |
C14H26NaO7S |
Poids moléculaire |
361.41 g/mol |
Nom IUPAC |
sodium;1,4-dioxo-1,4-dipentoxybutane-2-sulfonate |
InChI |
InChI=1S/C14H26O7S.Na/c1-3-5-7-9-20-13(15)11-12(22(17,18)19)14(16)21-10-8-6-4-2;/h12H,3-11H2,1-2H3,(H,17,18,19); |
Clé InChI |
CDFWDLTWTVIPBT-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
922-80-5 |
Description physique |
OtherSolid, Liquid |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















